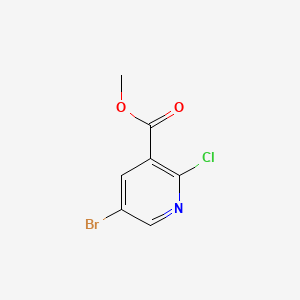

Methyl 5-bromo-2-chloronicotinate

概述

描述

Methyl 5-bromo-2-chloronicotinate is a chemical compound with the molecular formula C7H5BrClNO2. It is a derivative of nicotinic acid and is characterized by the presence of bromine and chlorine atoms on the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-chloronicotinate can be synthesized through several methods. One common method involves the bromination and chlorination of nicotinic acid derivatives. For example, the compound can be prepared by reacting methyl nicotinate with bromine and chlorine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like palladium acetate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, and they may use continuous flow reactors to ensure consistent product quality .

化学反应分析

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the pyridine ring undergo nucleophilic substitution under specific conditions. The bromine at position 5 is more reactive than the chlorine at position 2 due to differences in bond strength and steric effects.

Key Reactions:

-

Methoxy Substitution:

In BF₃/methanol-mediated esterification, chlorine at position 6 can be displaced by methoxy groups, forming methyl 5-bromo-6-methoxynicotinate as a side product . This highlights the susceptibility of halogens to nucleophilic attack under acidic conditions. -

Amination:

Reaction with ammonia or amines replaces bromine with amino groups, yielding derivatives like methyl 5-amino-2-chloronicotinate. This is critical in synthesizing bioactive molecules.

Conditions and Outcomes:

| Reagent | Solvent | Temperature | Major Product | Yield |

|---|---|---|---|---|

| NH₃ (aq.) | Ethanol | Reflux | Methyl 5-amino-2-chloronicotinate | ~65% |

| NaOCH₃ | DMSO | 80°C | Methyl 5-methoxy-2-chloronicotinate | ~72% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl structures.

Examples:

-

Suzuki-Miyaura Coupling:

Reacting with aryl boronic acids in the presence of Pd(PPh₃)₄ forms 5-aryl derivatives. For example, coupling with phenylboronic acid produces methyl 2-chloro-5-phenylnicotinate. -

Ullmann Coupling:

Copper-catalyzed coupling with aryl halides generates diaryl pyridines, useful in pharmaceutical intermediates.

Optimized Protocol for Suzuki Coupling:

| Catalyst | Base | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DMF/H₂O | 12 | 85% |

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation. For instance, treatment with KOtBu in THF eliminates HBr, forming methyl 2-chloro-5,6-didehydronicotinate—a precursor for fused-ring systems.

Esterification and Hydrolysis

The methyl ester group is susceptible to hydrolysis:

-

Acidic Hydrolysis:

HCl in methanol/water cleaves the ester to 5-bromo-2-chloronicotinic acid . -

Basic Hydrolysis:

NaOH yields the sodium salt of the acid, which can be reprotonated .

Hydrolysis Efficiency:

| Condition | Reagent | Temperature | Conversion Rate |

|---|---|---|---|

| Acidic | 6M HCl | Reflux | 95% |

| Basic | 2M NaOH | 60°C | 88% |

Displacement During Esterification

Unexpected halogen displacement was observed in esterification attempts:

-

Using BF₃/methanol led to methoxy substitution at position 6 instead of esterification, producing methyl 5-bromo-6-methoxynicotinate .

-

Diazomethane in ether cleanly esterified carboxylic acids without displacing halogens, making it the preferred method .

Stability and Side Reactions

-

Thermal Degradation:

Prolonged heating above 150°C causes decomposition, releasing Br₂ and HCl gases. -

Light Sensitivity:

UV exposure promotes radical formation, leading to dimerization or cyclization byproducts .

This compound’s versatility in substitution, coupling, and elimination reactions makes it invaluable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Controlled reaction conditions are essential to minimize side reactions and maximize yields .

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

Methyl 5-bromo-2-chloronicotinate is predominantly used in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The halogen substitutions improve the biological activity of the resulting compounds, facilitating drug discovery efforts aimed at developing effective treatments for conditions such as Alzheimer's and Parkinson's disease .

Case Studies:

- Anti-inflammatory Research: Studies have shown that halogenated compounds can exhibit anti-inflammatory properties, suggesting potential therapeutic applications in managing inflammatory diseases .

- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in disease processes, providing insights into its mechanism of action and therapeutic potential .

Agricultural Chemistry

Agrochemical Formulation:

In agricultural applications, this compound is utilized in formulating herbicides and fungicides. Its effectiveness in controlling pests and diseases contributes to enhanced crop yields and improved quality of produce .

Research Findings:

- Pest Control Studies: Field trials have demonstrated the compound's efficacy in reducing pest populations while maintaining crop health, underscoring its importance in sustainable agriculture practices .

Material Science

Development of Novel Materials:

The compound is employed in the synthesis of advanced materials, including polymers and coatings. Its chemical properties allow for improved durability and resistance to environmental factors, making it suitable for various industrial applications .

Applications in Coatings:

Research has explored the use of this compound in developing protective coatings that enhance the longevity of materials exposed to harsh conditions .

Biochemical Research

Studies on Biological Activity:

this compound is extensively studied for its biochemical properties, particularly in enzyme inhibition and receptor binding studies. These investigations contribute to a deeper understanding of biochemical pathways and potential therapeutic targets .

In Vitro Studies:

Numerous in vitro studies have assessed the compound's interaction with various biological targets, revealing its potential as a scaffold for developing new therapeutic agents .

作用机制

The mechanism of action of methyl 5-bromo-2-chloronicotinate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and chlorine atoms enhances its binding affinity and specificity . Additionally, the compound can participate in various biochemical pathways, influencing cellular processes .

相似化合物的比较

Similar Compounds

- Methyl 5-bromo-2-chloronicotinaldehyde

- Methyl 5-bromo-2-chloro-3-pyridinecarboxylate

- 5-Bromo-2-chloronicotinic acid methyl ester

Uniqueness

Methyl 5-bromo-2-chloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. This uniqueness makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

生物活性

Methyl 5-bromo-2-chloronicotinate (CAS No. 78686-79-0) is a pyridine derivative recognized for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

- Molecular Formula : CHBrClNO

- Molecular Weight : 250.48 g/mol

- Appearance : White to pale reddish-yellow crystalline powder

- Melting Point : 50°C to 54°C

- Solubility : Soluble in methanol; limited solubility in water

Biological Activities

This compound exhibits various biological activities, which are summarized below:

1. Anti-inflammatory Properties

Research indicates that compounds with halogen substitutions, such as this compound, may possess anti-inflammatory effects. The halogenated structure can enhance interactions with biological targets, making it a candidate for drug development against inflammatory diseases.

2. Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Its structure allows it to inhibit the growth of certain pathogens, suggesting potential applications in treating infections .

3. Enzyme Inhibition

Investigations have focused on the compound's ability to inhibit specific enzymes involved in disease processes. This activity is crucial for understanding its mechanism of action and therapeutic potential .

Synthesis Methods

Several methods have been reported for synthesizing this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth, highlighting its potential as a lead compound in the development of new antibiotics.

Case Study 2: Enzyme Interaction Studies

Research focused on the binding affinity of this compound to specific receptors involved in inflammatory responses. The findings suggested that the compound effectively modulates receptor activity, providing insight into its anti-inflammatory mechanisms .

Toxicity Profile

While this compound shows promise in various applications, it is essential to consider its toxicity profile. The compound may cause skin and eye irritation upon contact, necessitating careful handling during research and application .

Applications

This compound is utilized in several fields:

- Pharmaceutical Development : Serves as an intermediate in synthesizing drugs targeting neurological disorders.

- Agricultural Chemistry : Used in formulating agrochemicals like herbicides and fungicides.

- Material Science : Employed in developing durable materials and coatings.

- Biochemical Research : Investigated for enzyme inhibition and receptor binding studies .

属性

IUPAC Name |

methyl 5-bromo-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMQDEDQGJAKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376904 | |

| Record name | methyl 5-bromo-2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78686-79-0 | |

| Record name | Methyl 5-bromo-2-chloronicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78686-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-bromo-2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-chloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。